GSK299423 vs. Ciprofloxacin: ~152-Fold Superior S. aureus DNA Gyrase Inhibition
GSK299423, the NBTI constructed using [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol as the oxathiolopyridine warhead precursor, inhibits Staphylococcus aureus DNA gyrase supercoiling with an IC₅₀ of 14 nM [1]. In contrast, the widely used fluoroquinolone ciprofloxacin exhibits an IC₅₀ of 2.13 ± 0.06 μM against the same enzyme under comparable assay conditions [2]. This represents an approximately 152-fold potency advantage for the target compound–derived agent.
| Evidence Dimension | IC₅₀ against S. aureus DNA gyrase supercoiling activity |
|---|---|
| Target Compound Data | 14 nM (GSK299423, containing [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol–derived oxathiolopyridine moiety) |
| Comparator Or Baseline | Ciprofloxacin: 2.13 ± 0.06 μM (2,130 ± 60 nM) |
| Quantified Difference | ~152-fold more potent (14 nM vs. 2,130 nM) |
| Conditions | S. aureus DNA gyrase supercoiling inhibition assay; Bax et al. Nature 2010 [1]; Al-Wahaibi et al. 2026 [2] |
Why This Matters
A 152-fold gyrase IC₅₀ advantage translates into substantially lower compound concentrations required for enzyme inhibition, reducing the mass of drug substance needed per dose and potentially improving therapeutic indices in antibacterial development programs.
- [1] Bax BD, Chan PF, Eggleston DS, et al. Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 2010; 466(7309): 935–940. IC₅₀ values: GSK299423 S. aureus gyrase 14 nM, E. coli gyrase 100 nM. doi:10.1038/nature09197 View Source
- [2] Al-Wahaibi LH, et al. Design, synthesis, and antibacterial assessment of a new series of ciprofloxacin-based compounds as possible dual DNA gyrase/topoisomerase IV inhibitors. 2026. IC₅₀ ciprofloxacin vs. S. aureus DNA gyrase = 2.13 ± 0.06 μM. Available at: https://publikationen.bibliothek.kit.edu/ View Source
